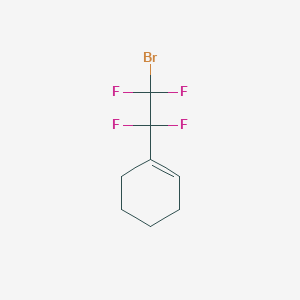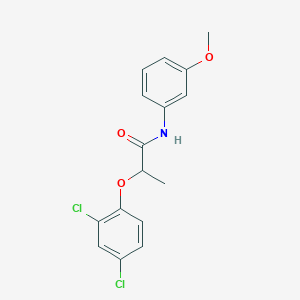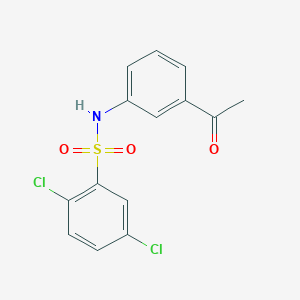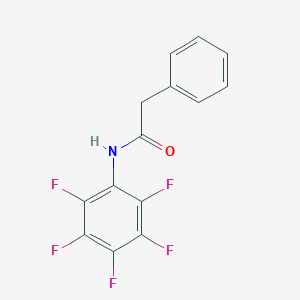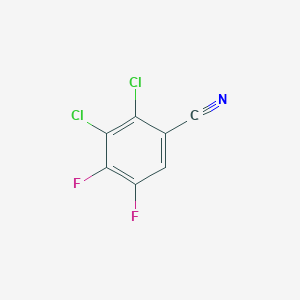![molecular formula C27H27N3O4S2 B186058 Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate CAS No. 5704-08-5](/img/structure/B186058.png)
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate, also known as DMXAA, is a synthetic compound that has been studied extensively for its potential as an anti-cancer agent.
作用機序
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate works by activating the immune system to attack cancer cells. Specifically, this compound activates the production of cytokines, which are small proteins that play a key role in immune response. The cytokines produced by this compound include tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which have been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to activating the immune system, this compound has been shown to inhibit the formation of new blood vessels that tumors need to grow and spread. This compound has also been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of chemotherapy drugs to the tumor.
実験室実験の利点と制限
One advantage of Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate for lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, this compound has also been shown to have limited effectiveness in some types of cancer, and its mechanism of action is not fully understood. Additionally, this compound has been shown to have some toxic side effects, which can limit its use in clinical settings.
将来の方向性
Future research on Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate could focus on identifying the specific types of cancer for which it is most effective, and on developing strategies to minimize its toxic side effects. Additionally, research could focus on identifying the specific cytokines produced by this compound that are responsible for its anti-tumor effects, and on developing strategies to enhance their production. Finally, research could focus on developing new compounds that are based on the structure of this compound, but that have improved effectiveness and reduced toxicity.
合成法
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate can be synthesized through a multi-step process, starting with the reaction of 5-methyl-2-thiophenecarboxylic acid with ethyl chloroformate to form ethyl 5-methyl-2-thiophenecarboxylate. The resulting compound is then treated with diethylamine to form diethyl 5-methyl-2-thiophenecarboxylate, which is further reacted with 2-chloro-4-(5-methylthiophen-2-yl)quinoline to form the intermediate compound, 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid diethylamide. Finally, this compound is reacted with methyl 5-bromo-4-methyl-2-thiophenecarboxylate to form this compound.
科学的研究の応用
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, this compound has shown promising results in inhibiting the growth of various types of cancer cells, including melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the anti-tumor effects of radiation therapy and chemotherapy.
特性
CAS番号 |
5704-08-5 |
|---|---|
分子式 |
C27H27N3O4S2 |
分子量 |
521.7 g/mol |
IUPAC名 |
methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H27N3O4S2/c1-6-30(7-2)26(32)23-16(4)22(27(33)34-5)25(36-23)29-24(31)18-14-20(21-13-12-15(3)35-21)28-19-11-9-8-10-17(18)19/h8-14H,6-7H2,1-5H3,(H,29,31) |
InChIキー |
CVXKZNMEPOHGCQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C)C(=O)OC)C |
正規SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
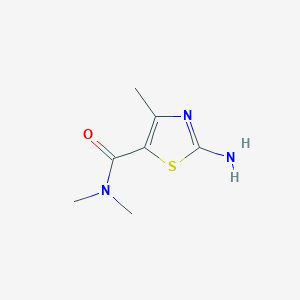


![2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B185983.png)
